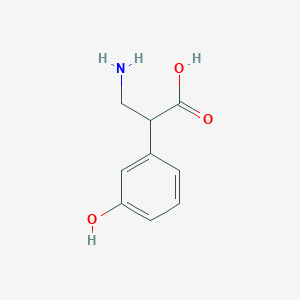

3-Amino-2-(3-hydroxyphenyl)propanoic acid

Description

Definition and Nomenclature of m-Tyrosine

3-Amino-2-(3-hydroxyphenyl)propanoic acid is an organic compound and an amino acid. It is one of the three structural isomers of tyrosine, the others being the common proteinogenic amino acid para-tyrosine (p-tyrosine) and ortho-tyrosine (o-tyrosine). wikipedia.org The key distinction lies in the position of the hydroxyl group (-OH) on the phenyl ring. In m-Tyrosine, this group is attached at the meta-position (carbon 3) of the phenyl ring relative to the side chain. wikipedia.orgnih.gov

The International Union of Pure and Applied Chemistry (IUPAC) name for the L-isomer of this compound is (2S)-2-amino-3-(3-hydroxyphenyl)propanoic acid. nih.gov It is known by several synonyms, which are often used interchangeably in scientific literature.

| Identifier Type | Value | Reference |

|---|---|---|

| IUPAC Name | (2S)-2-amino-3-(3-hydroxyphenyl)propanoic acid | nih.gov |

| Common Name | m-Tyrosine (meta-Tyrosine) | wikipedia.orgnih.gov |

| Synonyms | 3-Hydroxy-L-phenylalanine | nih.govdrugfuture.com |

| α-amino-3-hydroxyhydrocinnamic acid | drugfuture.com | |

| L-mTyr | nih.gov | |

| 3-(m-Hydroxyphenyl)alanine | nih.gov | |

| CAS Registry Number | 587-33-7 (L-isomer) | nih.govdrugfuture.com |

| 775-06-4 (DL-racemic form) | sigmaaldrich.com |

Structural Characteristics and Stereochemistry of m-Tyrosine

The molecular structure of m-Tyrosine consists of a central alpha-carbon atom covalently bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a side chain. The side chain is a benzyl (B1604629) group (a phenyl ring attached to a methylene (B1212753) group, -CH2-) which is substituted with a hydroxyl group at the meta-position. nih.gov

Like most amino acids (with the exception of glycine), the alpha-carbon of m-Tyrosine is a chiral center. This chirality gives rise to two stereoisomers, or enantiomers: L-m-tyrosine and D-m-tyrosine. The L-isomer is the form most commonly discussed in biological contexts. wikipedia.orgnih.gov The crystal and molecular structure of the L-isomer have been determined through crystallographic studies. drugfuture.com

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C9H11NO3 | drugfuture.com |

| Molecular Weight | 181.19 g/mol | drugfuture.comsigmaaldrich.com |

| Appearance | White solid/crystalline | wikipedia.orgsigmaaldrich.com |

| Melting Point | 267-270°C (decomposes) | drugfuture.com |

Biological Context of m-Tyrosine as a Non-Proteinogenic Amino Acid

m-Tyrosine is classified as a non-proteinogenic amino acid, which means it is not incorporated into proteins during translation via the standard genetic code. wikipedia.orgpnas.org Its presence in biological systems is often linked to specific conditions or organisms.

In many animals, m-Tyrosine arises from the non-enzymatic hydroxylation of the essential amino acid L-phenylalanine by free radicals, particularly the hydroxyl radical. wikipedia.orgnih.gov This process occurs under conditions of oxidative stress, and consequently, elevated levels of m-Tyrosine are often used as a biomarker for oxidative damage to proteins and tissues. nih.govnih.gov

Conversely, some organisms can synthesize m-Tyrosine enzymatically. It has been isolated from plants such as the latex of Euphorbia myrsinites L. and identified as a major phytotoxic (allelopathic) compound in the root exudates of fine fescue grasses (Festuca species). drugfuture.compnas.orgfrontiersin.org In this context, it acts as a natural herbicide, inhibiting the root development of competing plants. pnas.orgfrontiersin.org

The biological activity of m-Tyrosine is linked to its structural similarity to phenylalanine and tyrosine. One of its key mechanisms of toxicity is its misincorporation into proteins in place of phenylalanine. pnas.orgnih.govnih.gov This substitution can disrupt protein structure and function, leading to cytotoxicity. nih.gov Studies have shown that this incorporation is sensitive to inhibitors of protein synthesis, and may involve L-phenylalanine-tRNA synthetase. nih.govnih.gov This misincorporation of an oxidized amino acid represents a distinct mechanism of cellular damage from oxidative stress. nih.gov

Historical Perspectives and Early Research on m-Tyrosine in Biological Systems

The study of m-Tyrosine followed the discovery of its common isomer, L-tyrosine, which was first isolated from cheese casein in 1846 by German chemist Justus von Liebig. wikipedia.orgacs.org The general category of "amino acid" was termed in English in 1898. wikipedia.org

Early research into m-Tyrosine focused on its origins as a byproduct of oxidative processes. Scientists identified it as a stable product resulting from the oxidation of L-phenylalanine by hydroxyl radicals, which established its role as an indicator of oxidative stress. nih.govnih.gov

In the 1960s, scientific interest in m-Tyrosine expanded to its potential metabolic roles. A notable hypothesis from 1961 by Sourkes and colleagues suggested that m-Tyrosine could serve as a precursor in an alternative pathway for the biosynthesis of catecholamines, such as dopamine. drugfuture.com A few years later, in 1964, m-Tyrosine was isolated from a natural plant source, Euphorbia myrsinites L., indicating it was not solely a product of oxidative damage. drugfuture.com

Pharmacological investigations during the late 1960s and early 1970s demonstrated that m-Tyrosine could cross the blood-brain barrier and undergo decarboxylation to form m-tyramine, which has its own biological effects. drugfuture.com More recent research has shifted focus, with significant findings in the field of allelopathy. Work by Bertin and colleagues in 2007 identified m-Tyrosine as the key phytotoxic agent released by fescue grasses, highlighting its ecological role. pnas.orgfrontiersin.org Subsequent studies have delved deeper into the molecular mechanisms of its cytotoxicity, confirming that its ability to be mistakenly incorporated into proteins is a primary source of its toxic effects on cells. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-(3-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-5-8(9(12)13)6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPACMATYWMETB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(CN)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis Methodologies for 3 Amino 2 3 Hydroxyphenyl Propanoic Acid and Its Derivatives

Asymmetric Synthesis Routes to Enantiopure m-Tyrosine

The biological activity of amino acids and their derivatives is often dependent on their stereochemistry. Therefore, the development of asymmetric synthesis routes to produce enantiomerically pure m-tyrosine is of significant importance. Key strategies include enzymatic catalysis, chiral resolution of racemic mixtures, and the use of chiral auxiliaries.

Biocatalytic methods offer a green and highly selective approach to enantiopure amino acids. For instance, microbial production of m-tyrosine has been achieved by leveraging the in vivo activity of phenylalanine 3-hydroxylase in E. coli, which catalyzes the meta-hydroxylation of phenylalanine. nih.gov This whole-cell biocatalysis approach can produce m-tyrosine with high enantiomeric excess. nih.gov Furthermore, enzymes like tyrosine phenol lyase have been utilized in one-pot, two-step cascade reactions to synthesize L-tyrosine derivatives from substituted benzenes, pyruvate, and ammonia (B1221849) with greater than 97% enantiomeric excess. acs.org Similar enzymatic strategies can be adapted for the synthesis of enantiopure m-tyrosine.

Chiral resolution is another widely used technique to separate enantiomers from a racemic mixture. This can be accomplished through various methods, including the crystallization of diastereomeric salts and chiral chromatography. wikipedia.org High-performance liquid chromatography (HPLC) using a chiral stationary phase is an effective analytical and preparative method for separating D- and L-tyrosine enantiomers, a technique directly applicable to the resolution of m-tyrosine racemates. researchgate.netsigmaaldrich.com For example, the use of glycopeptide selectors like vancomycin in the mobile phase has been shown to effectively separate tyrosine enantiomers. nih.gov

Enantioselective synthesis can also be achieved through palladium-catalyzed coupling of a trisubstituted iodophenol with 2-acetamidoacrylate, followed by an enantioselective hydrogenation step to establish the desired C-alpha configuration. nih.gov

Table 1: Comparison of Asymmetric Synthesis Methods for m-Tyrosine

| Method | Description | Advantages | Disadvantages |

| Enzymatic Catalysis | Utilizes enzymes to catalyze stereoselective reactions. | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme availability and stability can be limiting. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Applicable to a wide range of compounds. | At least 50% of the material is discarded (the unwanted enantiomer). |

| Asymmetric Hydrogenation | Use of a chiral catalyst to stereoselectively add hydrogen to a prochiral substrate. | High enantioselectivity and yield. | Requires specialized chiral catalysts. |

Strategies Involving Protecting Groups in m-Tyrosine Synthesis

The synthesis of m-tyrosine and its derivatives often requires the use of protecting groups to mask reactive functional moieties, such as the amino, carboxyl, and hydroxyl groups. wikipedia.orgnih.gov This prevents unwanted side reactions and allows for selective modifications at other positions of the molecule. The choice of protecting groups is crucial and depends on their stability under various reaction conditions and the ease of their removal. wikipedia.orgbiosynth.com

Commonly used protecting groups for the amino group include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). peptide.com The Boc group is typically removed under acidic conditions, while the Fmoc group is base-labile. peptide.comcreative-peptides.com For the phenolic hydroxyl group of tyrosine, benzyl (B1604629) (Bzl) ethers are frequently employed. thieme-connect.de The synthesis of N-Boc-O-benzyl-L-tyrosine is a key step in many peptide synthesis protocols. nbinno.comgoogle.com

An example of a protecting group strategy in the synthesis of a tyrosine derivative involves the reaction of N-Boc-tyrosine with benzyl chloride in the presence of a base to yield N-Boc-O-benzyl-tyrosine. google.com In more complex syntheses, orthogonal protecting group strategies are employed, where different protecting groups can be removed selectively without affecting others. wikipedia.org For instance, a tyrosine molecule can be protected with an Fmoc group on the amine, a benzyl ester on the carboxyl group, and a tert-butyl ether on the phenol group, each of which can be cleaved under distinct conditions. wikipedia.org

Table 2: Common Protecting Groups Used in m-Tyrosine Synthesis

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Amino | tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) |

| Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., piperidine) |

| Hydroxyl (Phenolic) | Benzyl | Bzl | Hydrogenolysis, Strong Acid (e.g., HF) |

| Carboxyl | Benzyl ester | OBn | Hydrogenolysis |

| Carboxyl | tert-Butyl ester | OtBu | Acidic (e.g., TFA) |

Direct Functionalization and Coupling Reactions for m-Tyrosine Analogs

The creation of m-tyrosine analogs with diverse functionalities is often achieved through direct functionalization of the aromatic ring or by coupling reactions. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct introduction of functional groups at specific positions on the aromatic ring, reducing the need for pre-functionalized substrates. nih.gov

Palladium-catalyzed ortho-C(sp2)–H activation is a notable method for the synthesis of tyrosine derivatives. nih.gov For instance, the picolinamide functional group can act as a directing group to guide the ortho-methylation of a tyrosine derivative. nih.gov Rhodium-catalyzed C-H activation has been utilized for the formation of ortho-arylated tyrosines, creating biaryl linkages that are present in complex natural products like vancomycin. acs.org These C-H functionalization strategies offer a direct and efficient way to synthesize a variety of m-tyrosine analogs with modified aromatic rings. acs.orgresearchgate.net

Coupling reactions are also instrumental in the synthesis of m-tyrosine analogs. For example, palladium-catalyzed coupling reactions can be used to form C-C bonds between a suitably functionalized m-tyrosine precursor and other organic molecules. nih.gov These reactions provide a versatile platform for introducing a wide range of substituents onto the m-tyrosine scaffold, enabling the synthesis of a diverse library of analogs for various applications.

Development of Novel Synthetic Approaches for m-Tyrosine Derivatives

The continuous demand for new and efficient synthetic methods has driven the development of novel approaches for the synthesis of m-tyrosine and its derivatives. These innovative strategies aim to improve yields, reduce the number of synthetic steps, and enhance stereoselectivity.

One novel approach is the microbial synthesis of m-tyrosine through whole-cell biocatalysis. nih.gov This method involves engineering metabolic pathways in microorganisms to produce the desired compound from simple starting materials. nih.gov For example, the expression of phenylalanine 3-hydroxylase in E. coli enables the direct conversion of phenylalanine to m-tyrosine. nih.gov Protein engineering has also been employed to alter the regioselectivity of enzymes, such as modifying a phenylalanine 4-hydroxylase to favor meta-hydroxylation. nih.gov

Another innovative strategy involves the use of palladium-catalyzed C(sp2)–H activation with a "forced-traceless" directing group for the regioselective synthesis of derivatives like L-monomethyl tyrosine (Mmt). nih.gov This method allows for the controlled mono-ortho-methylation of the tyrosine aromatic nucleus. nih.govresearchgate.net

Furthermore, biocatalytic one-pot syntheses have been developed to produce L-tyrosine derivatives from simple monosubstituted benzenes, pyruvate, and ammonia. acs.org This cascade reaction, employing a monooxygenase and a lyase, demonstrates the potential for creating complex amino acid derivatives in a highly efficient and atom-economical manner. acs.orgresearchgate.net These cutting-edge approaches are expanding the toolbox for the synthesis of m-tyrosine and its analogs, opening up new possibilities for their use in scientific research and drug development. nih.gov

Biosynthesis and Metabolic Pathways of 3 Amino 2 3 Hydroxyphenyl Propanoic Acid

Endogenous Biosynthesis Routes in Organisms

While the primary route of m-tyrosine formation in many animals is non-enzymatic, specific organisms have evolved enzymatic pathways to synthesize this compound.

In most animals, the enzymatic hydroxylation of L-phenylalanine is highly specific, catalyzed by phenylalanine hydroxylase (PAH) to produce exclusively L-p-tyrosine. core.ac.uknih.gov However, enzymatic routes to m-tyrosine exist. In certain bacteria, such as Streptomyces coeruleorubidus, a specific enzyme, phenylalanine 3-hydroxylase (Phe3H), directly hydroxylates phenylalanine at the meta-position to generate m-tyrosine. nih.govnih.gov This enzyme shows high efficiency and regiospecificity for this reaction. nih.gov

Furthermore, it is suggested that cytochrome P450 enzymes may be involved in the biosynthesis of m-tyrosine moieties in certain natural products, such as the phytotoxin thaxtomin. nih.gov Cytochrome P450s are a large family of enzymes known for their ability to catalyze the oxidation of a wide variety of substrates, and a P450-catalyzed tailoring step is a plausible mechanism for the meta-hydroxylation of phenylalanine in some biosynthetic pathways. nih.gov

Transamination is a key reaction in amino acid metabolism, involving the transfer of an amino group from an amino acid to a keto acid. The enzyme tyrosine aminotransferase (TAT) typically catalyzes the reversible conversion of p-tyrosine to its corresponding keto acid, p-hydroxyphenylpyruvate. nih.govnih.gov Research has shown that m-tyrosine can also serve as a substrate for tyrosine aminotransferase. nih.gov In the nematode Caenorhabditis elegans, the enzyme TATN-1, an ortholog of mammalian tyrosine aminotransferase, can deaminate m-tyrosine, presumably forming m-hydroxyphenylpyruvate. nih.gov This suggests a potential biosynthetic route where m-hydroxyphenylpyruvate, if formed from other metabolic precursors, could be converted to m-tyrosine via a transamination reaction, although this pathway is less characterized than direct hydroxylation. nih.govpnas.org

Table 1: Key Enzymes in m-Tyrosine Biosynthesis

| Enzyme Name | Abbreviation | Organism Example | Substrate | Product | Pathway |

|---|---|---|---|---|---|

| Phenylalanine 3-hydroxylase | Phe3H | Streptomyces coeruleorubidus | L-Phenylalanine | m-Tyrosine | Direct Enzymatic Hydroxylation |

| Cytochrome P450 | P450 | Various (putative) | L-Phenylalanine | m-Tyrosine moiety | Direct Enzymatic Hydroxylation |

Interconversion and Relationships with Other Tyrosine Isomers and Related Phenolic Acids

The three structural isomers of tyrosine—para, meta, and ortho—share a close chemical relationship, originating from the same precursor, phenylalanine, especially under oxidative stress. nih.gov While p-tyrosine is integrated into a vast network of metabolic pathways for protein and hormone synthesis, the metabolic fates of m-tyrosine and o-tyrosine are more limited. creative-proteomics.comnih.gov

Further oxidation of the tyrosine isomers by hydroxyl radicals can lead to the formation of various dihydroxyphenylalanine (DOPA) isomers. researchgate.net For instance, the oxidation of p-tyrosine is a known route to 3,4-dihydroxyphenylalanine (L-DOPA), a crucial precursor for neurotransmitters. core.ac.uk It is plausible that m-tyrosine could be similarly oxidized to corresponding dihydroxy-derivatives, further expanding the pool of phenylalanine oxidation products.

Related phenolic acids, such as 3-(3-hydroxyphenyl)propanoic acid, are also found in biological systems. This particular compound is known to be a metabolite formed by gut microflora from the degradation of dietary polyphenols like proanthocyanidins (B150500) and caffeic acid. hmdb.calmdb.ca While structurally related to the deaminated backbone of m-tyrosine, its primary origin is distinct from the direct metabolism of phenylalanine or tyrosine in host tissues.

Table 2: Tyrosine Isomers and Related Compounds

| Compound Name | Common Abbreviation | Position of -OH Group | Primary Formation Route in Mammals |

|---|---|---|---|

| 2-Amino-3-(4-hydroxyphenyl)propanoic acid | p-Tyrosine | Para (4-position) | Enzymatic hydroxylation of phenylalanine. core.ac.uknih.gov |

| 2-Amino-3-(3-hydroxyphenyl)propanoic acid | m-Tyrosine | Meta (3-position) | ROS-mediated oxidation of phenylalanine. core.ac.uknih.gov |

| 2-Amino-3-(2-hydroxyphenyl)propanoic acid | o-Tyrosine | Ortho (2-position) | ROS-mediated oxidation of phenylalanine. core.ac.uknih.gov |

| 3-(3-Hydroxyphenyl)propanoic acid | mHPP | Meta (3-position) | Gut microflora metabolism of dietary polyphenols. hmdb.ca |

Putative Catabolic Pathways and Degradation Mechanisms of m-Tyrosine

The breakdown of m-tyrosine is an important process, as its accumulation has been shown to have adverse cellular effects. nih.gov The catabolic pathway for p-tyrosine is well-established, beginning with a transamination reaction catalyzed by tyrosine aminotransferase (TAT) to form p-hydroxyphenylpyruvate. reactome.orgpathbank.org This intermediate is then further metabolized through a series of enzymatic steps, ultimately yielding fumarate (B1241708) and acetoacetate, which can enter central energy metabolism. pathbank.orgnih.gov

Studies in C. elegans have provided direct evidence for a similar catabolic pathway for m-tyrosine. The enzyme tyrosine aminotransferase (TATN-1) not only recognizes m-tyrosine as a substrate but also plays a critical role in mitigating its toxicity by initiating its degradation. nih.gov This suggests that the first step in m-tyrosine catabolism is its conversion to m-hydroxyphenylpyruvate via transamination. nih.gov

Following this initial step, it is hypothesized that the subsequent degradation of m-hydroxyphenylpyruvate may proceed through a pathway analogous to that of p-tyrosine. This would involve enzymes such as hydroxyphenylpyruvate dioxygenase, homogentisate (B1232598) dioxygenase, and others that process the aromatic ring and side chain. pathbank.orgnih.gov However, the specificity of these downstream enzymes for meta-substituted intermediates is not as well-characterized as it is for the para-substituted compounds derived from standard tyrosine metabolism. The degradation of related aromatic structures, such as 3-phenylpropionic acid in certain microbes, involves beta-oxidation of the side chain followed by ring cleavage, representing another possible, though less likely, catabolic strategy in some organisms. nih.gov

Biochemical Roles and Mechanistic Insights of 3 Amino 2 3 Hydroxyphenyl Propanoic Acid

Role as a Plant Metabolite and its Potential Allelopathic Significance

Phenylpropanoids, a class of compounds to which 3-Amino-2-(3-hydroxyphenyl)propanoic acid belongs, are crucial secondary metabolites in plants. frontiersin.org They are synthesized from the aromatic amino acids phenylalanine and tyrosine and are involved in a vast array of physiological processes, including defense against pathogens and environmental stressors. frontiersin.org For instance, related compounds like 3-(2-Hydroxyphenyl)propanoic acid have been identified in various plants and are considered primary metabolites essential for growth and development. hmdb.ca

The structural characteristics of phenylpropanoids also suggest a potential for allelopathy, the process by which an organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. While direct studies on the allelopathic significance of this compound are limited, the broader class of phenolic compounds is well-known for these effects. They can be released into the environment and affect neighboring plants, often by inhibiting germination or root growth. The presence of the hydroxyphenyl group in this amino acid is a key feature associated with such activities.

Incorporation into Proteins via Aminoacyl-tRNA Synthetase Pathways

Amino acids are the fundamental building blocks of proteins. nih.gov While living organisms primarily use twenty canonical amino acids, the incorporation of non-proteinogenic (or "unnatural") amino acids into proteins is a known phenomenon and an active area of research. nih.gov This process can occur through the pathways of aminoacyl-tRNA synthetases, the enzymes responsible for attaching amino acids to their corresponding transfer RNA (tRNA) molecules.

Due to its structural resemblance to natural amino acids like tyrosine, it is plausible that this compound could be recognized, albeit with lower efficiency, by an aminoacyl-tRNA synthetase and incorporated into a polypeptide chain. The ability to integrate such novel amino acids holds promise for creating proteins with new functions or properties. nih.gov

Modulation of Cellular Processes at the Molecular Level

Derivatives of hydroxyphenylpropanoic acid have been shown to modulate key cellular processes. For example, the related compound 3-(3-Hydroxyphenyl)propionic acid (3-HPPA) is an activator of endothelial nitric oxide synthase (eNOS). medchemexpress.com This activation leads to the release of nitric oxide (NO), a critical signaling molecule involved in vasodilation. medchemexpress.com By enhancing NO synthesis in endothelial cells, 3-HPPA can induce the relaxation of vascular smooth muscle. medchemexpress.com This mechanism highlights the potential for compounds with a 3-hydroxyphenylpropanoic acid scaffold to influence cardiovascular function at a molecular level.

Mechanistic Investigations of Biological Activity

The biological activities of this compound and its derivatives are being investigated through various mechanistic studies. These investigations focus on their antioxidant potential, interactions with cellular signaling, and effects on enzymes and receptors.

Compounds containing a hydroxyphenyl group are often associated with antioxidant properties. nih.govmdpi.com The mechanism involves the donation of a hydrogen atom from the hydroxyl group on the phenolic ring to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress. nih.govmdpi.com Oxidative stress, an imbalance between the production of ROS and the body's ability to counteract their harmful effects, is implicated in numerous disease processes. mdpi.com

The presence of an amino group adjacent to the phenolic ring can further enhance the antioxidant capacity by increasing the electron-donating ability of the molecule and stabilizing the resulting phenoxyl radical after it has scavenged a free radical. nih.govmdpi.com Studies on derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated their ability to scavenge free radicals, such as in the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, confirming the antioxidant potential of this chemical scaffold. nih.govresearchgate.net

Cell adhesion molecules (CAMs) are glycoproteins on the cell surface that mediate cell-to-cell and cell-to-extracellular matrix interactions. bbk.ac.uk These interactions are fundamental to processes like inflammation and immune responses. Some natural compounds can modulate these interactions by inhibiting the expression or function of CAMs such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1). mdpi.com

For example, certain flavonoids have been shown to decrease leukocyte adhesion by inhibiting the expression of ICAM-1 and VCAM-1, often through the modulation of signaling pathways like the NF-κB pathway. mdpi.com Given its structure as a phenolic amino acid, this compound could potentially interact with and modulate these signaling cascades, although direct evidence is still needed.

The structural similarity of this compound to natural amino acids suggests it could act as a competitive inhibitor for various enzymes. By binding to the active site of an enzyme, it could block the binding of the natural substrate, thereby regulating metabolic pathways. This property is a common mechanism for many therapeutic agents.

Furthermore, amino acid derivatives have been shown to modulate the activity of various receptors. For instance, derivatives of 2-amino-3-triazolpropanoic acid have been developed as agonists for the NMDA receptor, a type of ionotropic glutamate (B1630785) receptor, with specific activity towards certain subunits. frontiersin.org Other studies have investigated how compounds modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, another key glutamate receptor. nih.govresearchgate.net These findings suggest that the this compound scaffold could be a promising starting point for developing modulators of specific receptor systems.

Data Tables

Table 1: Summary of Investigated Biological Activities

| Biological Activity | Investigated Mechanism | Related Compounds Studied |

|---|---|---|

| Allelopathy | Potential inhibition of plant growth | General Phenylpropanoids |

| Protein Synthesis | Potential incorporation via aminoacyl-tRNA synthetases | General non-proteinogenic amino acids |

| Cardiovascular Modulation | eNOS activation and NO release | 3-(3-Hydroxyphenyl)propionic acid medchemexpress.com |

| Antioxidant | ROS scavenging via hydroxyl and amino groups | 3-((4-hydroxyphenyl)amino)propanoic acid derivatives nih.govmdpi.com |

| Anti-inflammatory | Potential inhibition of cellular adhesion molecules (e.g., ICAM-1, VCAM-1) | Flavonoids mdpi.com |

| Enzyme Inhibition | Competitive binding to enzyme active sites | General amino acid derivatives |

| Receptor Modulation | Agonism/antagonism at neurotransmitter receptors | 2-amino-3-triazolpropanoic acid derivatives (NMDA receptors) frontiersin.org |

Table 2: List of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-(2-Hydroxyphenyl)propanoic acid hmdb.ca |

| 3-(3-Hydroxyphenyl)propionic acid (3-HPPA) medchemexpress.com |

| 3-((4-hydroxyphenyl)amino)propanoic acid nih.govmdpi.com |

| 1,1-diphenyl-2-picrylhydrazyl (DPPH) |

| 2-amino-3-triazolpropanoic acid frontiersin.org |

| α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) nih.govresearchgate.netwikipedia.org |

| Phenylalanine frontiersin.org |

| Tyrosine frontiersin.org |

| Nitric Oxide (NO) |

| Intercellular Adhesion Molecule-1 (ICAM-1) |

Molecular Interactions and Target Identification for 3 Amino 2 3 Hydroxyphenyl Propanoic Acid

Ligand-Protein Binding Affinity Investigations

The interaction of m-Tyrosine and its derivatives with various proteins, particularly amino acid transporters, has been a subject of investigation. One of the key proteins that interacts with m-Tyrosine is the Large-neutral Amino Acid Transporter 1 (LAT-1 or SLC7A5). nih.govunivie.ac.at LAT-1 is responsible for the transport of large neutral amino acids, including phenylalanine and tyrosine, across cell membranes and is often overexpressed in cancer cells. nih.govdigitellinc.com

Studies have shown that substitutions at the meta position of aromatic amino acids can influence their affinity for LAT-1. nih.gov Research on meta-substituted phenylalanine and tyrosine analogs revealed that increased lipophilicity of the substituent was correlated with decreased substrate activity and increased inhibition of the transporter. nih.govunivie.ac.at This suggests that while m-Tyrosine itself is a substrate for LAT-1, modifications to its structure can modulate its interaction with the transporter, shifting its role from a transported substrate to an inhibitor.

Conformationally restricted derivatives of O-benzyl-meta-l-Tyr have been explored as LAT-1 inhibitors. These analogs, where the α-carbon is linked to the aromatic ring, have shown sub-micromolar inhibitory activity on LAT-1-mediated transport of L-leucine, with some compounds being equipotent to the known LAT-1 inhibitor JPH203. digitellinc.com Cryo-electron microscopy studies of these m-tyrosine-derived inhibitors in complex with LAT-1 have provided structural insights into the transporter in an outward-open conformation. digitellinc.com

The binding affinity of various tyrosine and phenylalanine analogs to LAT-1 has been quantified using cis-inhibition assays, with IC50 values indicating the concentration of the compound required to inhibit 50% of the uptake of a radiolabeled substrate.

Table 1: Binding Affinity of m-Tyrosine Analogs to LAT-1 Transporter

Identification of Specific Molecular Targets and Pathways

A primary molecular mechanism underlying the biological effects of m-Tyrosine, particularly its cytotoxicity, is its misincorporation into cellular proteins. encyclopedia.pubnih.govnih.gov This occurs during protein synthesis when m-Tyrosine is mistakenly used in place of the canonical amino acid L-phenylalanine. encyclopedia.pubnih.gov This process is facilitated by L-phenylalanine-tRNA synthetase, the enzyme responsible for attaching phenylalanine to its corresponding transfer RNA (tRNA). nih.gov The synthetase recognizes m-Tyrosine, leading to the formation of m-Tyrosyl-tRNA and its subsequent incorporation into the growing polypeptide chain. nih.gov

The misincorporation of m-Tyrosine into proteins can alter their structure and function, leading to cellular stress and toxicity. encyclopedia.pubnih.gov This has been observed in various cell types, including Chinese Hamster Ovary (CHO) cells. nih.gov The cytotoxic effects of m-Tyrosine can be mitigated by the presence of high concentrations of L-phenylalanine, which competes with m-Tyrosine for binding to L-phenylalanine-tRNA synthetase. nih.gov

This misincorporation pathway has been implicated in the antiproliferative and anti-metastatic effects of m-Tyrosine observed in some cancer models. nih.gov It has been shown to inhibit the growth of various human tumor types, including prostate, lung, and nasopharyngeal carcinoma cells. nih.gov The treatment of cancer cells with m-Tyrosine can induce autophagy, a cellular process of self-degradation that can be a precursor to cell death. nih.gov

The key molecular targets and pathways involved in the action of m-Tyrosine are summarized below:

Molecular Target: L-phenylalanine-tRNA synthetase. nih.gov

Pathway: Protein biosynthesis. encyclopedia.pubnih.gov

Mechanism: Competitive inhibition of L-phenylalanine incorporation, leading to misincorporation of m-Tyrosine into proteins. nih.gov

Consequence: Altered protein structure and function, cellular stress, cytotoxicity, and induction of autophagy. encyclopedia.pubnih.gov

Structure-Activity Relationship (SAR) Studies for m-Tyrosine and its Analogs

The structural features of m-Tyrosine and its analogs play a crucial role in their biological activity, particularly as inhibitors of enzymes like tyrosinase. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for developing skin-whitening agents. nih.govnih.gov While L-tyrosine is a substrate for tyrosinase, certain structural modifications can convert it into an inhibitor. nih.gov

SAR studies on various phenolic compounds, including those structurally related to tyrosine, have provided insights into the features necessary for tyrosinase inhibition. Generally, competitive inhibitors of tyrosinase mimic the structure of its substrates, L-tyrosine or L-DOPA. nih.gov

For chalcone (B49325) derivatives, which share structural similarities with the aromatic portion of tyrosine, the following SAR has been observed:

A resorcinol (B1680541) (1,3-dihydroxybenzene) structure in the phenyl rings is a key feature for potent tyrosinase inhibition. nih.gov

The presence of a 4-hydroxyl group in the B ring of the chalcone skeleton is a major determinant of inhibitory potency, as it mimics the structure of L-tyrosine. nih.gov

In the context of m-Tyrosine analogs, the position of the hydroxyl group on the phenyl ring is critical. The meta-hydroxyl group of m-Tyrosine itself makes it a structural analog of both phenylalanine and tyrosine. As a competitive inhibitor of tyrosinase, 3-amino-tyrosine has been shown to be a potent and selective inhibitor. tandfonline.com The inhibitory mechanism can be of a mixed type (competitive/noncompetitive) at low tyrosine concentrations. tandfonline.com

The inhibitory activity of various compounds against mushroom tyrosinase provides a basis for understanding the SAR of potential m-Tyrosine-based inhibitors.

Table 2: Inhibitory Activity of Selected Compounds against Mushroom Tyrosinase

Receptor Binding Affinity Investigations of m-Tyrosine Analogs

The investigation of the receptor binding affinities of m-Tyrosine analogs extends beyond transporters and enzymes to include various cell surface receptors. The structural similarity of these analogs to endogenous signaling molecules suggests their potential to interact with receptors involved in diverse physiological processes.

One area of research has focused on the synthesis and evaluation of 3-(2-aminocarbonylphenyl)propanoic acid analogs as antagonists for prostaglandin (B15479496) E receptors, specifically the EP3 subtype. nih.gov These studies, while not directly involving m-Tyrosine, demonstrate that propanoic acid derivatives can be designed to bind with high affinity and selectivity to specific G protein-coupled receptors. nih.gov

Furthermore, analogs of tyrosine have been incorporated into peptides to probe their interaction with opioid receptors. For instance, endomorphin-2 analogs modified with unique tyrosine analogs have been synthesized and evaluated for their binding affinity to the μ-opioid receptor (MOR). researchgate.net These studies indicate that modifications to the tyrosine structure can significantly impact receptor binding and agonist activity. researchgate.net

Research on dityrosine, a dimer of tyrosine, has also provided insights into potential receptor targets. Through inverse virtual screening, tubulin and the thyroid hormone receptor beta-1 have been identified as potential high-affinity receptors for dityrosine. mdpi.com This suggests that tyrosine derivatives, including m-Tyrosine and its analogs, may interact with a broader range of receptors than initially anticipated.

The binding affinities of fentanyl and morphine to wild-type and mutant μ-opioid receptors, where a key tyrosine residue (Y7.43) is mutated, have been determined, highlighting the importance of specific tyrosine residues in ligand-receptor interactions.

Table 3: Binding Affinities of Ligands to Wild-Type and Mutant μ-Opioid Receptors

Computational Chemistry and Theoretical Studies of 3 Amino 2 3 Hydroxyphenyl Propanoic Acid

Quantum Chemical Calculations (e.g., DFT, NBO analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. DFT methods are widely used to predict the geometry and vibrational spectra of organic compounds researchgate.net. For a molecule like 3-Amino-2-(3-hydroxyphenyl)propanoic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G**, can provide a detailed picture of its electronic structure and properties researchgate.net. Natural Bond Orbital (NBO) analysis is another technique employed to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is a critical parameter for determining molecular reactivity, kinetic stability, and the energy of electronic transitions researchgate.netresearchgate.net.

A lower HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. These energy levels can be calculated using DFT methods, and their distribution across the molecule reveals the most probable sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Orbital Energies for this compound This table is illustrative, showing typical values obtained from DFT calculations for similar aromatic amino acids.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.8 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.6 | LUMO - HOMO Energy Difference |

From the HOMO and LUMO energy values, several key thermodynamic and reactivity descriptors can be calculated. These global reactivity descriptors provide a quantitative measure of the molecule's stability and reactivity.

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): This parameter quantifies the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2. A larger value indicates greater stability.

Global Softness (S): The reciprocal of hardness (S = 1/η), it indicates the molecule's capacity to accept electrons.

Electrophilicity Index (ω): This index measures the propensity of a species to accept electrons. It is calculated as ω = μ² / (2η).

Table 2: Hypothetical Global Reactivity Descriptors for this compound This table is illustrative and based on the hypothetical energy values from Table 1.

| Descriptor | Calculated Value |

|---|---|

| Chemical Potential (μ) | -3.5 eV |

| Chemical Hardness (η) | 2.3 eV |

| Global Softness (S) | 0.43 eV⁻¹ |

| Electrophilicity Index (ω) | 2.66 eV |

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which is crucial for their structural characterization.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning signals in experimental spectra and confirming the molecular structure researchgate.net. For instance, the chemical shifts for the protons in the propanoic acid backbone and the aromatic ring can be calculated and compared to experimental data docbrown.info.

IR Spectroscopy: DFT calculations can determine the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. These calculated frequencies are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental results researchgate.net. This allows for the identification of characteristic vibrational modes associated with functional groups like O-H (hydroxyl), N-H (amino), C=O (carboxyl), and C=C (aromatic ring) iosrjournals.orgresearchgate.net.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). It calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption maxima (λmax) observed experimentally.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups This table presents typical frequency ranges for the functional groups present in the target molecule.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| O-H (Phenol) | Stretching | 3200-3600 |

| N-H (Amine) | Stretching | 3300-3500 |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 |

| C=C (Aromatic) | Stretching | 1450-1600 |

Molecular Modeling and Simulation Approaches

While quantum mechanics calculations focus on the intrinsic properties of a single molecule, molecular modeling and simulation techniques explore its dynamic behavior and interactions with its environment, such as biological macromolecules.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with the binding site of a protein or enzyme.

Studies on similar propanoic acid derivatives have employed molecular docking to investigate their potential as inhibitors of targets like matrix metalloproteinases (MMPs), cyclooxygenases (COXs), and bacterial enzymes researchgate.netresearchgate.net. A typical docking study would involve preparing the 3D structures of the ligand and the target protein, performing the docking simulation to generate various binding poses, and then scoring these poses based on binding energy to identify the most favorable interaction researchgate.netmdpi.com. Analysis of the best pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Table 4: Illustrative Molecular Docking Results This table provides a hypothetical example of docking results for the target compound with a potential enzyme target.

| Biological Target | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Hypothetical Kinase | -7.5 | ASP-145, LYS-72, LEU-25 | Hydrogen Bond, Hydrophobic |

Molecular dynamics (MD) is a powerful simulation method for analyzing the physical movements of atoms and molecules over time researchgate.net. For a flexible molecule like this compound, MD simulations can provide deep insights into its conformational landscape. By simulating the molecule in an explicit solvent (like water) for nanoseconds or longer, researchers can observe how it folds, changes shape, and interacts with its surroundings.

These simulations are crucial for understanding the molecule's flexibility, identifying its most stable conformations in a physiological environment, and studying the dynamics of its interaction with a biological target, which can complement the static picture provided by molecular docking ehu.eus.

Advanced Analytical Methodologies for the Detection and Characterization of 3 Amino 2 3 Hydroxyphenyl Propanoic Acid

Chromatographic Separation Techniques (e.g., HPLC, UPLC, GC-MS, Capillary Electrophoresis)

Chromatographic methods are paramount for separating 3-Amino-2-(3-hydroxyphenyl)propanoic acid from structurally similar molecules and matrix components. The choice of technique depends on the sample complexity, required sensitivity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and its advanced counterpart, UPLC, are the most widely used techniques for amino acid analysis due to their versatility and high resolution. chumontreal.qc.ca For polar compounds like amino acids, which show poor retention on traditional C18 columns, several strategies are employed. helixchrom.com Analysis can be performed directly, often using mixed-mode columns, or after a derivatization step. chumontreal.qc.carestek.com

Pre-column derivatization with reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQ-Tag) or ortho-phthalaldehyde (OPA) converts the amino acid into a derivative with enhanced hydrophobicity and detectability by UV or fluorescence detectors. acs.orgnih.govacs.org This approach allows for robust separation using reversed-phase (RP) chromatography. acs.org UPLC systems, utilizing smaller particle-sized columns, offer faster analysis times, improved resolution, and greater sensitivity compared to conventional HPLC. acs.orgnih.gov Chiral HPLC methods, employing columns like the Astec® CHIROBIOTIC® T, are essential for separating enantiomers, which is relevant for isomers such as D- and L-m-tyrosine. sigmaaldrich.com

Interactive Table: Typical HPLC/UPLC Parameters for Aromatic Amino Acid Analysis

| Parameter | HPLC Method for m-Tyrosine Enantiomers sigmaaldrich.com | UPLC-MS/MS Method for Amines acs.org |

| Column | Astec® CHIROBIOTIC® T (25 cm × 4.6 mm, 5 µm) | HSS T3 (15 cm × 2.1 mm, 1.8 µm) |

| Mobile Phase | A: WaterB: Ethanol (90:10, v/v) | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile (B52724) |

| Elution | Isocratic | Gradient |

| Flow Rate | 1.0 mL/min | 0.6 mL/min |

| Detection | UV (210 nm) | Tandem Mass Spectrometry (MS/MS) |

| Derivatization | None (Direct chiral separation) | Pre-column with AccQ-Tag |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable compounds. Due to the low volatility of amino acids, derivatization is a mandatory step. sigmaaldrich.com A common approach is silylation, where active hydrogens on the amino, carboxyl, and hydroxyl groups are replaced with nonpolar groups like trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS). sigmaaldrich.comthermofisher.com For instance, reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used. sigmaaldrich.comthermofisher.com A two-step derivatization can also be employed, first targeting the carboxyl group and then the amino and hydroxyl groups. mdpi.comnih.gov The resulting derivatives are volatile and can be separated on a low-polarity GC column and identified by their characteristic mass spectra. sigmaaldrich.com

Capillary Electrophoresis (CE)

CE offers high separation efficiency, short analysis times, and requires minimal sample volume, making it an excellent alternative to HPLC for amino acid analysis. horiba.commdpi.com Separation is based on the differential migration of charged analytes in an electric field. Several CE modes are applicable:

Capillary Zone Electrophoresis (CZE): Separates ions based on their mass-to-charge ratio. It can be used for direct analysis of underivatized amino acids. mdpi.comnih.gov

Micellar Electrokinetic Chromatography (MEKC): Utilizes surfactants (micelles) as a pseudo-stationary phase to separate both charged and neutral molecules. This dual-mode approach can enhance separation of a wide range of amino acids. nih.gov

Chiral CE: Enantiomeric separation can be achieved by adding a chiral selector, such as a cyclodextrin, to the running buffer. nih.govcreative-proteomics.com

Detection in CE is commonly performed by UV-Vis spectrophotometry or, for higher sensitivity, by laser-induced fluorescence (LIF) after derivatization with a fluorescent tag. creative-proteomics.com CE can also be coupled with mass spectrometry (CE-MS) for definitive identification. creative-proteomics.com

High-Resolution Spectroscopic Characterization (e.g., NMR Spectroscopy, Mass Spectrometry, Infrared Spectroscopy, Raman Spectroscopy, EPR Spectroscopy)

Spectroscopic methods provide detailed structural information, confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. mdpi.com For this compound, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments would provide a complete picture of its molecular structure.

¹H NMR: The proton spectrum would show distinct signals for the aromatic protons on the 3-hydroxyphenyl ring, the methine proton at the C2 position, and the methylene (B1212753) protons of the amino group at the C3 position. The chemical shifts and coupling patterns would confirm the substitution pattern of the phenyl ring and the connectivity of the propanoic acid chain. nih.govresearchgate.net

¹³C NMR: The carbon spectrum would show characteristic signals for the carboxyl carbon, the aromatic carbons (with distinct shifts for the carbon bearing the hydroxyl group), and the aliphatic carbons of the propanoic acid backbone. nih.gov

2D NMR: Experiments like HMBC would reveal long-range correlations between protons and carbons, confirming the attachment of the 3-hydroxyphenyl group to the C2 position of the propanoic acid chain. mdpi.com

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Carboxyl (-COOH) | ~10-12 | ~175-180 | Shift is concentration and solvent dependent. |

| Aromatic (C-H) | ~6.7-7.2 | ~115-130 | Complex multiplet pattern expected. |

| Aromatic (C-OH) | - | ~155-160 | Carbon attached to the hydroxyl group. |

| Aromatic (C-C) | - | ~135-140 | Carbon attached to the propanoic acid chain. |

| Methine (C2-H) | ~3.5-4.0 | ~50-55 | Alpha-carbon proton. |

| Methylene (C3-H₂) | ~3.0-3.5 | ~40-45 | Beta-carbon protons adjacent to the amino group. |

| Phenolic (-OH) | ~9-10 | - | Shift is solvent dependent and may be broad. |

| Amino (-NH₂) | Variable | - | Often broad and may exchange with solvent. |

Note: These are estimated values based on typical shifts for similar functional groups. Actual values depend on the solvent and experimental conditions.

Mass Spectrometry (MS)

MS provides the exact molecular weight and crucial fragmentation data for structural confirmation. When coupled with a separation technique (LC-MS or GC-MS), it is a powerful tool for identification. chumontreal.qc.ca In electrospray ionization (ESI), the compound would typically be observed as a protonated molecule [M+H]⁺ in positive ion mode. researchgate.net Tandem mass spectrometry (MS/MS) of this precursor ion would generate a characteristic fragmentation pattern. For aromatic amino acids, common fragmentation pathways include the loss of water (H₂O), ammonia (B1221849) (NH₃), and the carboxyl group (as COOH or CO₂). researchgate.netresearchgate.net

Interactive Table: Predicted Mass-to-Charge Ratios (m/z) for this compound (Molecular Formula: C₉H₁₁NO₃, Mol. Wt.: 181.19 g/mol)

| Adduct/Fragment | Predicted m/z | Ionization Mode | Description |

| [M+H]⁺ | 182.08 | Positive | Protonated molecular ion |

| [M+Na]⁺ | 204.06 | Positive | Sodium adduct |

| [M-H]⁻ | 180.07 | Negative | Deprotonated molecular ion |

| [M+H-H₂O]⁺ | 164.07 | Positive | Loss of water from the carboxyl/hydroxyl group |

| [M+H-HCOOH]⁺ | 136.08 | Positive | Loss of formic acid (46 Da) |

Note: Fragmentation is complex and other fragments are possible. Values are for the most abundant isotopes.

Infrared (IR) and Raman Spectroscopy

These vibrational spectroscopy techniques are used to identify the functional groups present in the molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to:

O-H stretching: A broad band around 3200-3600 cm⁻¹ from the phenolic hydroxyl and a very broad band from 2500-3300 cm⁻¹ for the carboxylic acid OH.

N-H stretching: Medium intensity bands around 3300-3500 cm⁻¹ for the primary amine.

C=O stretching: A strong, sharp band around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl.

C=C stretching: Bands in the 1450-1600 cm⁻¹ region for the aromatic ring.

C-O stretching: Bands around 1200-1300 cm⁻¹ for the phenolic C-O and carboxylic acid C-O.

Raman spectroscopy would provide complementary information, being particularly sensitive to the non-polar aromatic ring vibrations.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR, also known as Electron Spin Resonance (ESR), is a technique specific to species containing unpaired electrons. As this compound is a diamagnetic molecule with no unpaired electrons in its ground state, it is EPR-silent. The technique would not be used for its direct characterization. However, it could be relevant for studying free radical-mediated reactions involving the compound, such as its oxidation, where a radical intermediate might be formed. nih.gov

Electrochemical and Biosensor-Based Detection Methods

Electrochemical methods offer high sensitivity, rapid response, and potential for miniaturization, making them suitable for point-of-care applications. nih.gov

Electrochemical Detection

The phenolic hydroxyl group in this compound is electrochemically active and can be oxidized at a solid electrode surface (e.g., glassy carbon). mdpi.com Techniques like cyclic voltammetry (CV) or square wave voltammetry (SWV) can be used to study its redox behavior and for quantitative analysis. nih.gov The sensitivity and selectivity of detection can be significantly enhanced by modifying the electrode surface with nanomaterials like graphene or metal nanoparticles, which catalyze the oxidation reaction and lower the required potential. mdpi.com

Biosensor-Based Detection

Biosensors combine a biological recognition element with a physicochemical transducer to achieve highly selective detection. nih.govnih.gov For amino acids, enzyme-based biosensors are common. mdpi.com A potential biosensor for this compound could be developed using an enzyme like L-amino acid oxidase or a specific tyrosinase that recognizes the substrate. mdpi.com The enzymatic reaction would produce a detectable signal, such as a change in current (amperometric), potential (potentiometric), or light (optical). mdpi.comdtic.mil Engineering specific recognition elements, such as modifying the ligand selectivity of bacterial sensor proteins, is an active area of research for developing highly specific biosensors for aromatic amino acids. nih.govnih.gov

Strategies for Sample Preparation and Enrichment in Complex Biological Matrices

Analyzing trace amounts of amino acids in complex biological samples like plasma, urine, or cell culture media requires effective sample preparation to remove interfering substances and enrich the target analyte. creative-proteomics.comthermofisher.compickeringlabs.com The complexity of these matrices, which contain high concentrations of proteins, salts, and other metabolites, can cause significant matrix effects in analytical instruments. nih.govcytion.com

Common strategies include:

Protein Precipitation: This is a crucial first step for serum or plasma samples. It is typically achieved by adding an organic solvent like acetonitrile or an acid like trichloroacetic acid (TCA) or sulfosalicylic acid to denature and precipitate the abundant proteins, which are then removed by centrifugation. creative-proteomics.comthermofisher.com

Solid-Phase Extraction (SPE): SPE is used for sample cleanup and concentration following protein precipitation. Depending on the properties of the analyte and matrix, different sorbents can be used. For an amphiphilic compound like this compound, mixed-mode cartridges (combining reversed-phase and ion-exchange properties) can be highly effective for isolating it from salts and other interferences. nih.govcreative-proteomics.com

Ultrafiltration: This technique uses a semi-permeable membrane to separate macromolecules like proteins from smaller molecules like amino acids based on size. It is a gentler alternative to acid precipitation and avoids adding chemicals to the sample. creative-proteomics.comtamu.edu

Derivatization: As discussed in the chromatography section, derivatization is often integrated into the sample preparation workflow. It not only improves chromatographic separation and detection but can also aid in the extraction process. nih.gov

Interactive Table: Sample Preparation Techniques for Amino Acid Analysis in Biological Fluids

| Technique | Principle | Application | Advantages | Limitations |

| Protein Precipitation thermofisher.com | Denaturation of proteins by solvent or acid, followed by centrifugation. | Removal of high-abundance proteins from plasma, serum. | Simple, fast, and inexpensive. | May cause co-precipitation of analytes; does not remove salts. |

| Ultrafiltration creative-proteomics.comtamu.edu | Separation based on molecular weight cutoff using a membrane. | Deproteination of biological samples. | Gentle, no chemical addition, good recovery for small molecules. | Membrane can become clogged; potential for analyte adsorption. |

| Solid-Phase Extraction (SPE) nih.govcreative-proteomics.com | Analyte is retained on a solid sorbent while interferences are washed away. | Cleanup, concentration, and fractionation of analytes from complex matrices. | High selectivity, high concentration factor, can be automated. | Method development can be time-consuming; cost of cartridges. |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Isolation of analytes based on their relative solubility. | Good for removing highly polar or non-polar interferences. | Can be labor-intensive, uses large volumes of organic solvents. |

Emerging Research Areas and Future Perspectives on 3 Amino 2 3 Hydroxyphenyl Propanoic Acid

3-Amino-2-(3-hydroxyphenyl)propanoic acid, commonly known as m-tyrosine, is a non-proteinogenic isomer of the amino acid L-tyrosine. mdpi.com While L-tyrosine is a fundamental building block of proteins and a precursor for crucial biomolecules, m-tyrosine is primarily formed under conditions of oxidative stress and is increasingly recognized for its diverse biological activities. mdpi.comdrugbank.com Emerging research is focused on unraveling its complex roles in various organisms, from its biosynthesis and metabolic fate to its potential as a therapeutic agent and research tool.

Q & A

Q. What are the optimal methods for synthesizing 3-Amino-2-(3-hydroxyphenyl)propanoic acid?

Methodological Answer: While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous pathways for structurally related compounds suggest a multi-step approach:

- Step 1: Start with a protected 3-hydroxyphenylpropanoic acid derivative. Introduce the amino group via reductive amination or nucleophilic substitution, using reagents like sodium borohydride (NaBH₄) or ammonia under controlled pH .

- Step 2: Deprotect hydroxyl and carboxyl groups using acid/base hydrolysis. For example, trifluoroacetyl-protected analogs (e.g., (2S)-3-(4-hydroxyphenyl)-2-[(trifluoroacetyl)amino]propanoic acid) require acidic deprotection .

- Validation: Confirm purity and structure via HPLC (≥98% purity), NMR (e.g., aromatic proton shifts at δ 6.7–7.1 ppm), and mass spectrometry (expected molecular ion at m/z 211.21 for C₁₀H₁₃NO₄) .

Q. How should stock solutions be prepared to ensure stability and biological compatibility?

Methodological Answer:

- Solubility: The compound dissolves best in polar aprotic solvents (e.g., DMSO: ~1 mg/mL; ethanol: ~2 mg/mL). Avoid aqueous buffers for long-term storage due to hydrolysis risks .

- Preparation:

- Dissolve solid in DMSO under inert gas (N₂/Ar) to prevent oxidation.

- Dilute in isotonic saline or PBS (pH 7.2) immediately before use, ensuring organic solvent content <0.1% to avoid cytotoxicity .

- Storage: Aliquot stock solutions at -20°C (stable ≥4 years). Discard aqueous dilutions after 24 hours .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- UV/Vis Spectroscopy: Confirm λₘₐₓ at 217 nm and 276 nm in ethanol, consistent with phenolic and aromatic amine chromophores .

- Chromatography: Use reverse-phase HPLC with C18 columns (mobile phase: acetonitrile/0.1% TFA in water) for purity assessment.

- Spectroscopy:

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., neuroprotective vs. pro-oxidant effects)?

Methodological Answer:

- Dose-Dependent Effects:

- Experimental Design:

- Include solvent controls (e.g., DMSO ≤0.1%) to rule out artifactual effects.

- Use isogenic cell lines (e.g., RAW 264.7 for osteoclast differentiation assays) to standardize responses .

Q. What strategies mitigate interference from the compound’s physicochemical properties in cellular assays?

Methodological Answer:

- Membrane Integrity:

- The compound restores membrane integrity in cadmium-exposed cells at 50 µM by reducing lipid peroxidation (validate via malondialdehyde assays) .

- Pre-treat cells with antioxidants (e.g., NAC) to distinguish direct membrane effects from ROS-mediated damage.

- Solubility Limitations:

Q. How can researchers validate its role in modulating osteoclast differentiation?

Methodological Answer:

- Assay Design:

- Treat RAW 264.7 cells with 0.1 mg/mL of the compound + RANKL (50 ng/mL) for 5 days .

- Quantify osteoclast markers: TRAP staining (activity reduced by ~40%) and cathepsin K mRNA (qPCR).

- Data Interpretation:

- Compare with positive controls (e.g., alendronate) and negative controls (RANKL-only).

- Use siRNA knockdown of RANK to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.